molecular formula C10H11Cl2NO B1622692 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide CAS No. 91900-33-3

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide

Cat. No. B1622692
CAS No.: 91900-33-3
M. Wt: 232.1 g/mol
InChI Key: LHQVFSANFAUBFJ-UHFFFAOYSA-N
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Patent
US06187582B1

Procedure details

At room temperature, a solution of 4.67 g (0.03 mol) of racemic 1-(4-chloro-phenyl)ethylamine in 40 ml of methyl tert-butyl ether is admixed successively with stirring with 5.5 g (0.045 mol) of ethyl chloroacetate and 0.4 g of Novozym 435® (=immobilized lipase from Candida antarctica; 7300 U/g). Stirring is continued at room temperature and the progress of the reaction is monitored by gas chromatographic sample analysis. After 1 hour, a conversion of 51% is reached. At this stage, the reaction is terminated by filtering off the enzyme. In the filtrate that remains, the (S)-enantiomer of 1-(4-chloro-phenyl)-ethylamine has an ee value of 89.1%, while the (R)-enantiomer of N-[1-(4-chloro-phenyl)-ethyl]chloroacetamide is obtained with an ee value of 95.5%.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][CH:3]=1.[Cl:11][CH2:12][C:13](OCC)=[O:14]>C(OC)(C)(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:10][C:13](=[O:14])[CH2:12][Cl:11])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.67 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)N
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
ClCC(=O)OCC
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature
CUSTOM
Type
CUSTOM
Details
is continued at room temperature
CUSTOM
Type
CUSTOM
Details
At this stage, the reaction is terminated
FILTRATION
Type
FILTRATION
Details
by filtering off the enzyme

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C)NC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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